

# Spectroscopic Analysis of (R)-2-Methylpiperazine: A Technical Guide

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## Compound of Interest

Compound Name: (R)-2-Methylpiperazine

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This guide provides an in-depth overview of the spectroscopic data for **(R)-2-Methylpiperazine**, a valuable chiral synthon in pharmaceutical development. The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following sections detail the proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR data for 2-methylpiperazine. Note that the data presented is for the racemic mixture, as specific data for the (R)-enantiomer is not distinctly available in the cited sources; however, the chemical shifts are expected to be identical for both enantiomers in an achiral solvent.

## Data Presentation

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 2-Methylpiperazine

Assignment	Chemical Shift ( $\delta$ ) in ppm ( $\text{CDCl}_3$ , 400 MHz)	Multiplicity
-CH(CH <sub>3</sub> )-	2.95	Multiplet
-NH-CH <sub>2</sub> - (axial)	2.90	Doublet of Doublets
-NH-CH <sub>2</sub> - (equatorial)	2.89	Multiplet
-CH <sub>2</sub> -CH(CH <sub>3</sub> )- (axial)	2.82	Doublet of Doublets
-CH <sub>2</sub> -CH(CH <sub>3</sub> )- (equatorial)	2.74	Doublet of Triplets
-NH- (ring)	1.96	Broad Singlet
-CH <sub>3</sub>	1.00	Doublet

Source: ChemicalBook[1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for 2-Methylpiperazine

Assignment	Chemical Shift ( $\delta$ ) in ppm
-CH(CH <sub>3</sub> )-	51.5
-NH-CH <sub>2</sub> -	46.8
-CH <sub>2</sub> -CH(CH <sub>3</sub> )-	56.6
-CH <sub>3</sub>	19.9

Source: Data derived from publicly available spectra for 2-methylpiperazine.[2]

## Experimental Protocol: NMR Spectroscopy

This protocol outlines a general procedure for acquiring NMR spectra of amine compounds like **(R)-2-Methylpiperazine**.[3][4][5]

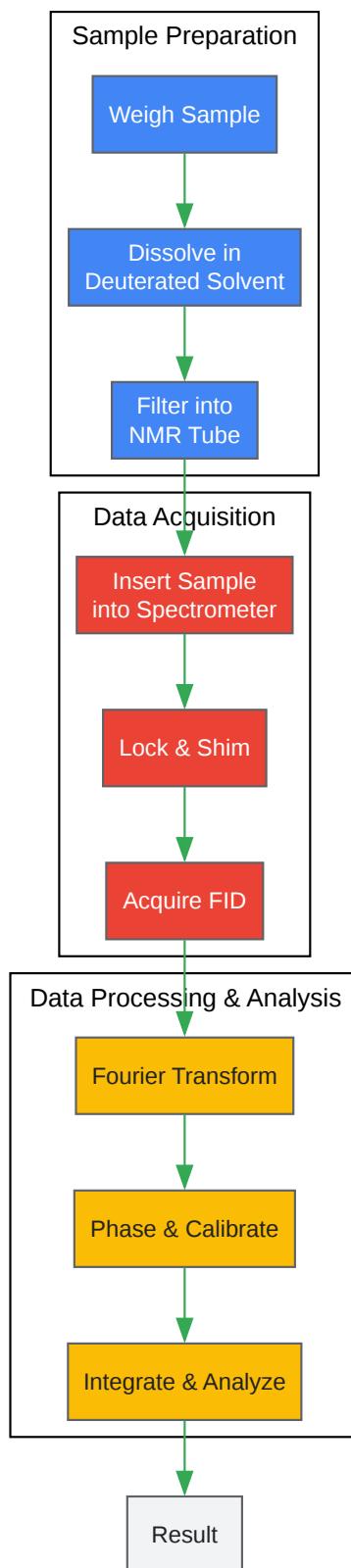
- Sample Preparation:

- Accurately weigh 5-25 mg of the **(R)-2-Methylpiperazine** sample for  $^1\text{H}$  NMR, or 50-100 mg for  $^{13}\text{C}$  NMR.[3]
- Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.[3]
- For referencing, the residual solvent signal (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm can be used.[3]
- If any particulate matter is present, filter the solution through a pipette plugged with glass wool into a clean 5 mm NMR tube.[3]

- Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.[3]
  - Acquire the spectrum using standard instrument parameters. For a typical  $^1\text{H}$  experiment, 8 to 16 scans are usually sufficient.[3] For  $^{13}\text{C}$  NMR, a significantly larger number of scans will be required to achieve a good signal-to-noise ratio.[3]
  - Set the acquisition time to 2-4 seconds for  $^1\text{H}$  NMR.[3]
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
  - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  - Calibrate the chemical shift axis using the reference signal (solvent or TMS).
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of protons.

- Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

## Visualization



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General workflow for NMR spectroscopic analysis.

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

## Data Presentation

Table 3: Key IR Absorption Bands for **(R)-2-Methylpiperazine**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3400 - 3300	N-H Stretch	Secondary Amine (-NH)
2950 - 2850	C-H Stretch	Alkyl (sp <sup>3</sup> C-H)
1470 - 1430	C-H Bend	CH <sub>2</sub> and CH <sub>3</sub>
1150 - 1050	C-N Stretch	Amine

Source: General IR absorption regions for amines and alkanes.<sup>[6][7][8]</sup> Specific peak values for (R)-2-Methylpiperazine conform to these ranges.<sup>[9]</sup>

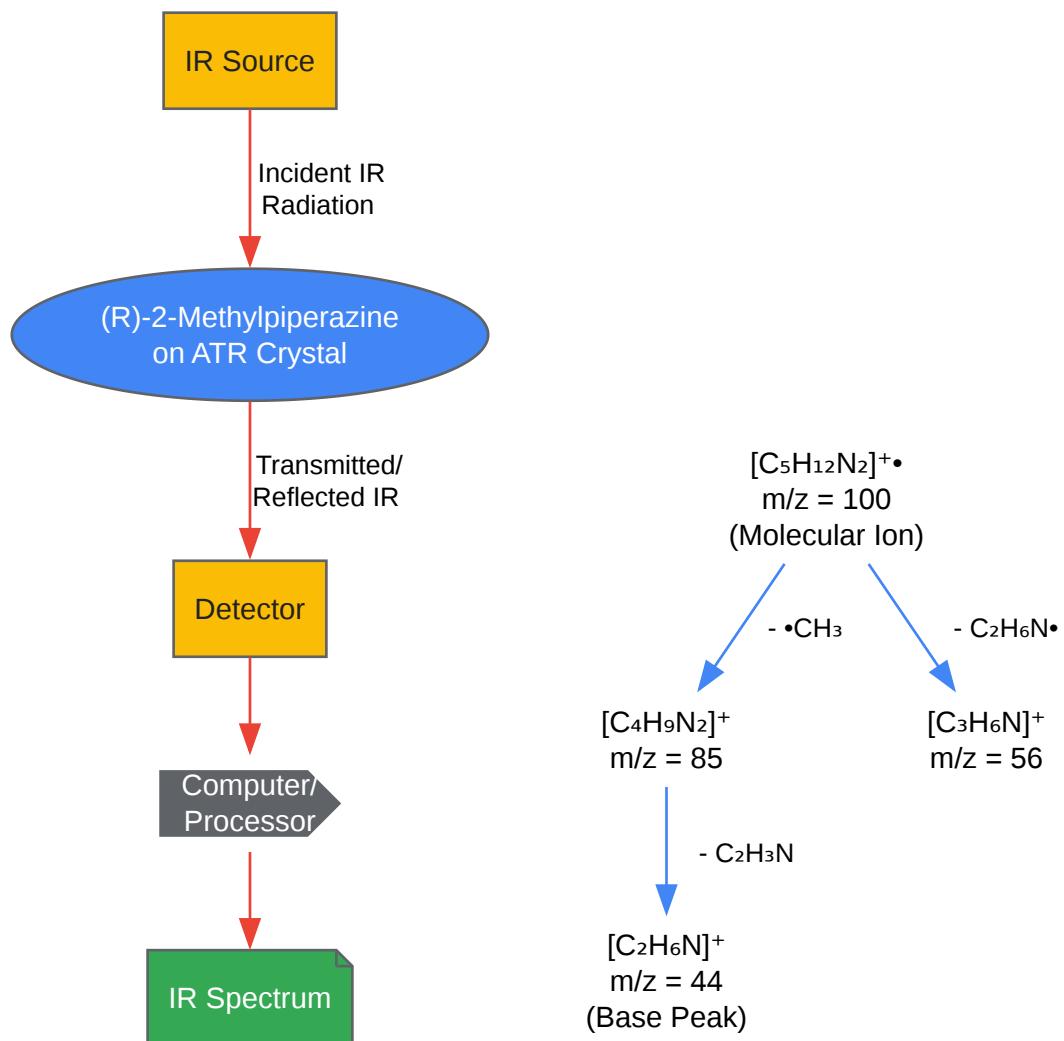
## Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

This protocol describes a common and simple method for obtaining an IR spectrum of a solid sample.<sup>[10][11]</sup>

- Instrument Preparation:
  - Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.<sup>[10]</sup> Record a background spectrum of the empty ATR accessory. This spectrum is automatically subtracted from the sample spectrum by the instrument's software.
- Sample Application:

- Place a small amount of the solid **(R)-2-Methylpiperazine** sample directly onto the ATR crystal. Only a tiny amount is needed to cover the crystal surface.[[10](#)]
- Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
- Data Acquisition:
  - Initiate the scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
  - The analysis time is typically less than an hour, including interpretation.[[12](#)]
- Data Analysis:
  - The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
  - Identify the major absorption bands and compare their wavenumbers to correlation charts to identify the functional groups present in the molecule.[[11](#)][[12](#)]
- Cleaning:
  - After the measurement, raise the press arm, and carefully clean the sample from the crystal surface using an appropriate solvent (e.g., isopropanol) and a soft tissue.

## Visualization

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